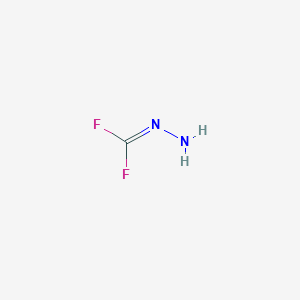
Carbonohydrazonic difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonohydrazonic difluoride, with the molecular formula CH₂F₂N₂, is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonohydrazonic difluoride typically involves the reaction of hydrazine derivatives with fluorinating agents. One common method includes the use of difluoramine as a fluorinating agent under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Carbonohydrazonic difluoride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of difluorinated nitrogen compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: Substitution reactions often occur with nucleophiles, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products: The major products formed from these reactions include difluorinated nitrogen compounds, hydrazine derivatives, and substituted carbonohydrazonic compounds .
Scientific Research Applications
Carbonohydrazonic difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated organic compounds.
Biology: Studies have explored its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which carbonohydrazonic difluoride exerts its effects involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its reactivity with nucleophiles and electrophiles is well-documented .
Comparison with Similar Compounds
Dinitrogen difluoride (N₂F₂): A related compound with similar fluorine-nitrogen bonding but different reactivity and stability profiles.
Difluoramine (NHF₂): Another fluorinated nitrogen compound with distinct chemical properties and applications.
Uniqueness: Carbonohydrazonic difluoride stands out due to its unique combination of stability and reactivity, making it a versatile compound in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .
Properties
CAS No. |
41916-65-8 |
|---|---|
Molecular Formula |
CH2F2N2 |
Molecular Weight |
80.037 g/mol |
IUPAC Name |
difluoromethylidenehydrazine |
InChI |
InChI=1S/CH2F2N2/c2-1(3)5-4/h4H2 |
InChI Key |
BJNQLQRAHRSQCR-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















